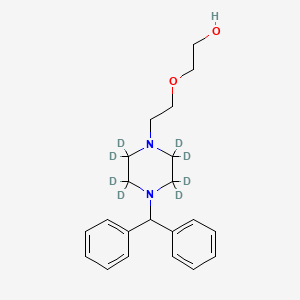![molecular formula C18H11Cl2NO B589993 (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoy Chloride CAS No. 1021946-05-3](/img/structure/B589993.png)
(E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoy Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoy Chloride, more commonly referred to as CQE, is a chemical compound that has a wide range of applications in the scientific research field. CQE is a member of the quinoline family, which is a heterocyclic aromatic compound composed of a six-membered ring fused with a nitrogen-containing pyridine ring. CQE is a colorless solid with a melting point of 54-55 °C and a boiling point of 285 °C. Its unique properties make it an ideal compound for use in a variety of scientific experiments and research applications.
Wissenschaftliche Forschungsanwendungen
Microwave-assisted Synthesis
Microwave-assisted synthesis offers a rapid and efficient method for chemical reactions, as demonstrated by L. Shu (2010) in the preparation of 3-[2-(7-chloro-2-quinolinyl)ethenyl]benzaldehyde. This process involves the condensation of 7-chloroquinaldine with isophthalic aldehyde using acetic anhydride, with a notable yield of about 87%. The use of microwave irradiation significantly reduces reaction time and enhances yield, making it a valuable technique in organic synthesis (Shu, 2010).
Carbon–Chlorine Bond Formation via Electrocatalysis
The study by A. C. Durrell et al. (2013) explores the electrocatalytic chlorination of benzo[h]quinoline derivatives, revealing a novel approach to forming carbon-chlorine bonds. This process utilizes dipalladium electrocatalysis, highlighting the potential for selective chlorination in synthetic chemistry. The electrochemical oxidation in the presence of chloride ions results in highly efficient and selective chlorination, offering a promising route for the synthesis of chlorinated organic compounds (Durrell et al., 2013).
Serotonin Antagonist Development
N. Sati, S. Kumar, and M. Rawat (2009) have conducted research on the synthesis and pharmacological evaluation of quinazolin-4-one derivatives as potential serotonin 5-HT2 antagonists. This work involves the transformation of anthranilic acid and various anilines into quinazolin-4-ones, demonstrating the versatility of benzoyl chloride derivatives in the development of therapeutic agents. The pharmacological evaluation indicates significant 5-HT2 antagonist activity, particularly for the 3-(2-chlorophenyl)-2-phenyl-3H-quinazolin-4-one derivative, underscoring the potential of these compounds in medical research (Sati, Kumar, & Rawat, 2009).
Montelukast Intermediate Synthesis
A practical synthetic route for the key intermediate of Montelukast, a leukotriene antagonist, has been developed by Liang‐Nian He et al. (2012). This approach involves a polarity conversation reaction and a nucleophilic substitution, showcasing an efficient method for constructing complex organic molecules. The methodology provides a high overall yield and is suitable for industrial production, emphasizing the importance of innovative synthetic strategies in pharmaceutical manufacturing (He et al., 2012).
Eigenschaften
IUPAC Name |
3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2NO/c19-15-7-5-13-6-9-16(21-17(13)11-15)8-4-12-2-1-3-14(10-12)18(20)22/h1-11H/b8-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJGWOQFSDGYHA-XBXARRHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)Cl)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)Cl)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Methyl-2-butanyl)sulfanyl]pyridine 1-oxide](/img/structure/B589910.png)






![7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-[[2-(methylamino)ethyl]amino]-7-oxo-, hydrochloride (1:1), (3S)-](/img/structure/B589928.png)


